N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
Description
N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is an indole-based acetamide derivative characterized by a phenylsulfonyl group at the 3-position of the indole ring and a cyclopropyl substituent on the acetamide nitrogen. This compound (CAS: 942003-76-1) has a reported molecular formula of C20H18N2O3S and a molecular weight of 354.4 g/mol . The phenylsulfonyl group is a strong electron-withdrawing moiety, which may enhance stability and influence intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-19(20-14-10-11-14)13-21-12-18(16-8-4-5-9-17(16)21)25(23,24)15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQZQMMCDDIRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole reacts with a sulfonyl chloride in the presence of a base.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Acetamide Formation: The final step involves the formation of the acetamide group, typically through an amidation reaction where the intermediate product reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can intercalate with DNA or interact with protein active sites, while the phenylsulfonyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and similar indole acetamide derivatives:
Key Observations:
- The phenylsulfonyl group in the target compound distinguishes it from benzoyl or hydroxyimino derivatives, offering unique electronic and steric properties .
- The cyclopropyl group on the acetamide nitrogen is a common feature across analogues, contributing to conformational rigidity and metabolic stability .
- Antioxidant derivatives with halogenated aryl groups (e.g., 3j, 3a) exhibit enhanced bioactivity, suggesting that halogenation could be a strategic modification for the target compound .
Challenges and Limitations
- Data Discrepancies: Conflicting molecular weight data for the target compound (354.4 vs.
- Limited Bioactivity Data: While structural analogues have well-documented activities, specific data on the target compound’s pharmacological properties are lacking.
Biological Activity
N-Cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C₁₅H₁₅N₃O₂S
- Molecular Weight : 301.36 g/mol
The compound features a cyclopropyl group, an indole moiety, and a phenylsulfonyl substituent, which contribute to its unique biological properties.
1. Anticancer Activity
Research indicates that derivatives of indole compounds, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of related indole derivatives on various cancer cell lines, demonstrating that these compounds can induce apoptosis and inhibit cell proliferation.
Table 1: Cytotoxic Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | A549 (Lung) | 5.4 | Apoptosis induction |
| B | MCF7 (Breast) | 4.8 | Cell cycle arrest |
| C | HeLa (Cervical) | 6.2 | Inhibition of mitosis |
| D | HCT116 (Colon) | 3.9 | Caspase activation |
Note: The IC50 values represent the concentration required to inhibit cell growth by 50%.
2. Anti-inflammatory Effects
In addition to anticancer activity, this compound has shown promise in anti-inflammatory applications. It has been observed to inhibit the production of pro-inflammatory cytokines in cell models subjected to inflammatory stimuli.
Case Study: Inhibition of Cytokine Production
A study on microglial BV-2 cells demonstrated that treatment with this compound significantly reduced levels of nitric oxide (NO) and various pro-inflammatory cytokines following lipopolysaccharide (LPS) stimulation:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 250 | 80 |
| IL-6 | 300 | 90 |
| IL-1β | 200 | 70 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- GSK-3β Inhibition : The compound has been identified as a competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including cell survival and proliferation.
- Caspase Activation : Induction of apoptosis in cancer cells is facilitated through the activation of caspases, which are critical in the execution phase of cell apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
